molecular formula C9H11Cl2NO B13802309 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine

Cat. No.: B13802309
M. Wt: 220.09 g/mol
InChI Key: AWLZGTDOLIPFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chloroethoxy, chloromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloroethoxy and chloromethyl groups. Common reagents used in these reactions include chlorinating agents and alkylating agents under controlled conditions to ensure the desired substitutions occur without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 4-(2-Chloroethoxy)-3-methylpyridine
  • 2-(Chloromethyl)-3-methylpyridine
  • 4-(2-Methoxyethoxy)-2-(chloromethyl)-3-methylpyridine

Uniqueness

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

4-(2-chloroethoxy)-2-(chloromethyl)-3-methylpyridine

InChI

InChI=1S/C9H11Cl2NO/c1-7-8(6-11)12-4-2-9(7)13-5-3-10/h2,4H,3,5-6H2,1H3

InChI Key

AWLZGTDOLIPFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.